Melperone hydrochloride
Overview
Description
Melperone hydrochloride is an atypical antipsychotic compound belonging to the butyrophenone chemical class. It is structurally related to the typical antipsychotic haloperidol. This compound has been used for over 30 years in the European Union for the treatment of sleep disorders, confusion, and psychomotor dysfunction associated with geriatric, psychiatric, and alcohol-dependent patients .
Scientific Research Applications
Melperone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for high-performance liquid chromatography analysis.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.
Medicine: Used in the treatment of schizophrenia, sleep disorders, agitation, and psychomotor restlessness.
Industry: Employed in the development of controlled-release pharmaceutical formulations.
Mechanism of Action
Target of Action
Melperone hydrochloride, an atypical butyrophenone antipsychotic , primarily targets D2 dopaminergic and 5HT2A serotonergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .
Mode of Action
Melperone demonstrates antagonist activity at its primary targets . It has a weak affinity to D2 receptors, which reduces the risk of inducing dopamine receptor supersensitivity after both acute and chronic administration . This interaction with its targets leads to changes in neurotransmitter activity, which can help alleviate symptoms of psychotic disorders .
Biochemical Pathways
Its antagonistic action on d2 dopaminergic and 5ht2a serotonergic receptors suggests that it may influence dopamine and serotonin pathways . These pathways are involved in various neurological processes, including mood regulation and cognitive function .
Pharmacokinetics
Melperone has a bioavailability of 87% when administered intramuscularly, and 54-65% when administered orally . It is metabolized in the liver and has an elimination half-life of 3-4 hours (oral) and 6 hours (intramuscular) . The drug is excreted renally, with 70% as metabolites and 5.5-10.4% as unchanged drug .
Result of Action
The antagonistic action of Melperone on D2 dopaminergic and 5HT2A serotonergic receptors results in an antipsychotic effect . This effect is achieved at doses that cause minimal extrapyramidal symptoms, which are frequently associated with more traditional antipsychotics . As a result, Melperone can help manage symptoms of psychotic disorders, such as schizophrenia .
Action Environment
The action, efficacy, and stability of Melperone can be influenced by various environmental factors. For instance, the drug’s bioavailability can be affected by factors such as the patient’s metabolic rate, liver function, and renal function . Additionally, the drug’s efficacy can be influenced by the patient’s adherence to the prescribed dosage and regimen .
Biochemical Analysis
Biochemical Properties
Melperone hydrochloride interacts with various enzymes, proteins, and biomolecules. It primarily acts as an antagonist at D2 dopaminergic and 5HT2A serotonergic receptors . The compound binds to these receptors with low affinity, which allows it to dissociate rapidly, reducing the risk of dopamine receptor supersensitivity . Additionally, this compound is a CYP2D6 inhibitor, affecting the metabolism of other drugs processed by this enzyme .
Cellular Effects
This compound influences several cellular processes. It has been shown to produce antipsychotic effects with minimal extrapyramidal symptoms . The compound affects cell signaling pathways by antagonizing D2 and 5HT2A receptors, which are involved in neurotransmission . This interaction can modulate gene expression and cellular metabolism, leading to improved cognitive function and reduced psychomotor agitation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to D2 dopaminergic and 5HT2A serotonergic receptors . This binding inhibits the activity of these receptors, reducing the symptoms of psychosis and agitation . The compound’s weak affinity for D2 receptors minimizes the risk of dopamine receptor supersensitivity, making it a safer alternative to traditional antipsychotics . Additionally, this compound’s inhibition of CYP2D6 can affect the metabolism of other drugs, leading to potential drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has a half-life of approximately 3-4 hours after oral administration and 6 hours after intramuscular injection . Its stability and degradation in vitro and in vivo have been well-documented, with the majority of the drug being excreted as metabolites . Long-term studies have shown that this compound maintains its efficacy and safety profile over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound produces antipsychotic effects with minimal extrapyramidal symptoms . At higher doses, it can cause sedation and other adverse effects . Threshold effects have been observed, with higher doses leading to increased risk of side effects such as QT interval prolongation and sedation .
Metabolic Pathways
This compound is primarily metabolized in the liver by hepatic enzymes . The compound is excreted mainly in the urine, with a small amount of unchanged drug being eliminated . Its metabolism can be affected by other drugs that inhibit or induce CYP2D6, leading to potential drug interactions . The metabolic pathways of this compound involve various enzymes and cofactors, which can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins with a binding rate of approximately 50% . The compound’s distribution is influenced by its affinity for D2 and 5HT2A receptors, which are present in various tissues . This binding affects its localization and accumulation within the body, contributing to its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and membrane-bound receptors . The compound’s activity is influenced by its binding to D2 and 5HT2A receptors, which are located on the cell membrane . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, affecting its function and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of melperone hydrochloride involves the reaction of 4-fluorobenzoyl chloride with 4-methylpiperidine in the presence of a base to form 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one. This intermediate is then reacted with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of controlled-release dosage forms. These include microparticles containing a core of melperone and a controlled-release coating. The production process involves the use of ethylcellulose, hypromellose phthalate, and triethyl citrate as coating materials .
Chemical Reactions Analysis
Types of Reactions: Melperone hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the fluorophenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Substituted derivatives at the fluorophenyl ring.
Comparison with Similar Compounds
Haloperidol: A typical antipsychotic of the butyrophenone class, structurally related to melperone hydrochloride.
Levomepromazine: A low-potency antipsychotic of the phenothiazine family.
Pipamperone: Another low-potency antipsychotic of the butyrophenone class.
Uniqueness of this compound: this compound is unique due to its atypical antipsychotic properties, which result in fewer extrapyramidal side effects compared to typical antipsychotics like haloperidol. It also has a favorable safety profile, making it well-tolerated in elderly patients and those with comorbid conditions .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYXXIJLKFQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936649 | |
Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-79-3 | |
Record name | Melperone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1622-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melperone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(p-fluorobenzoyl)propyl]-4-methylpiperazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELPERONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88G640374K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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